molecular formula C14H10N4O B12607914 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile CAS No. 918340-69-9

2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile

Cat. No.: B12607914
CAS No.: 918340-69-9
M. Wt: 250.25 g/mol
InChI Key: JJUPCTJPMQMTJE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile is a complex organic compound that features a pyrrolo[1,2-a]pyrazine moiety attached to a benzonitrile group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile involves its interaction with various molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

918340-69-9

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-hydroxy-4-(pyrrolo[1,2-a]pyrazin-1-ylamino)benzonitrile

InChI

InChI=1S/C14H10N4O/c15-9-10-3-4-11(8-13(10)19)17-14-12-2-1-6-18(12)7-5-16-14/h1-8,19H,(H,16,17)

InChI Key

JJUPCTJPMQMTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C(C2=C1)NC3=CC(=C(C=C3)C#N)O

Origin of Product

United States

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